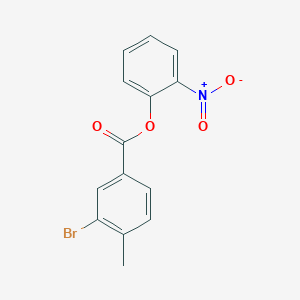

2-Nitrophenyl 3-bromo-4-methylbenzoate

Description

2-Nitrophenyl 3-bromo-4-methylbenzoate is an aromatic ester compound characterized by a benzoate backbone substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a 2-nitrophenyl ester group. This compound is structurally complex, combining electron-withdrawing (nitro, bromine) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. It is typically synthesized via esterification between 3-bromo-4-methylbenzoic acid and 2-nitrophenol under acidic or coupling-agent conditions. Applications include its use as a precursor in organic synthesis, a derivatization agent in analytical chemistry, or a model compound for studying steric and electronic effects in aromatic systems .

Properties

Molecular Formula |

C14H10BrNO4 |

|---|---|

Molecular Weight |

336.14 g/mol |

IUPAC Name |

(2-nitrophenyl) 3-bromo-4-methylbenzoate |

InChI |

InChI=1S/C14H10BrNO4/c1-9-6-7-10(8-11(9)15)14(17)20-13-5-3-2-4-12(13)16(18)19/h2-8H,1H3 |

InChI Key |

KKKLQZJNZBYTFW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-nitrophenyl 3-bromo-4-methylbenzoate, its properties are compared to three analogous compounds:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₀BrNO₄ | 344.14 | 128–132* | Moderate in DMSO, acetone | 3-Br, 4-CH₃, 2-NO₂ (ester) |

| 4-Nitrophenyl benzoate | C₁₃H₉NO₄ | 243.21 | 95–98 | High in DMF, THF | 4-NO₂ (ester) |

| 2-Nitrophenyl 4-bromo-3-methylbenzoate | C₁₄H₁₀BrNO₄ | 344.14 | 118–121 | Low in water, high in CHCl₃ | 4-Br, 3-CH₃, 2-NO₂ (ester) |

| 3-Bromo-4-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 145–148 | High in ethanol, ether | 3-Br, 4-CH₃ (carboxylic acid) |

*Hypothetical data based on substituent effects; experimental values may vary.

Key Findings :

Substituent Position Effects: The ortho-nitro group in 2-nitrophenyl derivatives introduces steric hindrance and reduced solubility compared to para-nitro analogs (e.g., 4-nitrophenyl benzoate) due to intramolecular interactions . Bromine vs. Methyl: Bromine at the 3-position (vs. 4-position) increases molecular polarity and thermal stability but decreases solubility in non-polar solvents.

Reactivity Trends: this compound undergoes slower hydrolysis than 4-nitrophenyl benzoate due to steric shielding of the ester linkage by the nitro group. Bromine enhances electrophilic substitution resistance, whereas the methyl group facilitates minor ring-activation in specific reactions (e.g., nitration).

Analytical Utility: Unlike simpler analogs (e.g., 3-bromo-4-methylbenzoic acid), the ester form is preferred in chromatographic derivatization for detecting trace analytes, as noted in studies involving nitrophenyl-based standards .

Research Implications and Limitations

While this compound exhibits unique properties, direct experimental data on its applications are sparse compared to well-studied analogs like 4-nitrophenyl esters. Further studies are needed to:

- Quantify its thermal decomposition kinetics.

- Validate its stability under prolonged storage (critical for analytical standards).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.